Potency and Selectivity of Almonertinib vs. Osimertinib Against Key EGFR Mutations
Almonertinib demonstrates sub-nanomolar potency against prevalent EGFR mutants, with a differential selectivity profile compared to Osimertinib. In recombinant enzyme assays, Almonertinib inhibits T790M, T790M/L858R, and T790M/Del19 with IC50 values of 0.37 nM, 0.29 nM, and 0.21 nM, respectively . In contrast, Osimertinib's reported IC50 values for the L858R/T790M double mutant are approximately 1 nM, with potency against L858R alone at ~12 nM [1]. This indicates Almonertinib's biochemical potency is comparable or slightly higher against certain double mutants in this assay context, a distinction relevant for in vitro modeling of these specific genotypes [1].
| Evidence Dimension | In vitro inhibitory potency (IC50) against mutant EGFR |
|---|---|
| Target Compound Data | T790M: 0.37 nM; T790M/L858R: 0.29 nM; T790M/Del19: 0.21 nM |
| Comparator Or Baseline | Osimertinib: L858R/T790M: ~1 nM; L858R: ~12 nM |
| Quantified Difference | Almonertinib shows sub-nanomolar IC50 for double mutants (0.21-0.29 nM), which is lower than the ~1 nM reported for Osimertinib against L858R/T790M. |
| Conditions | Recombinant enzyme assay (biochemical) |
Why This Matters
This quantitative difference in biochemical potency may translate to varied cellular efficacy in preclinical models expressing specific EGFR double mutants, guiding reagent selection for target engagement studies.
- [1] ScienceDirect. Osimertinib - an overview. Pharmacology, Toxicology and Pharmaceutical Science. View Source
